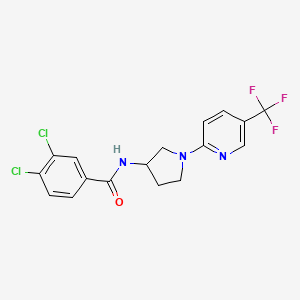![molecular formula C10H12F3NO B2519754 3-アミノ-3-[3-(トリフルオロメチル)フェニル]プロパン-1-オール CAS No. 683221-00-3](/img/structure/B2519754.png)
3-アミノ-3-[3-(トリフルオロメチル)フェニル]プロパン-1-オール
説明
3-Amino-3-[3-(trifluoromethyl)phenyl]propan-1-ol is a useful research compound. Its molecular formula is C10H12F3NO and its molecular weight is 219.207. The purity is usually 95%.
BenchChem offers high-quality 3-Amino-3-[3-(trifluoromethyl)phenyl]propan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-3-[3-(trifluoromethyl)phenyl]propan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
- 立体障害アミンモチーフ: 従来アクセスが困難であった本化合物は、有機合成と医薬品化学のための化学的に異なるビルディングブロックを提供します。 研究者はこれを用いて、立体障害アミンモチーフを含む薬物候補を調製しています .
- カルシトニン遺伝子関連ペプチド(CGRP)受容体拮抗薬: 髄膜血管と硬膜は痛みに敏感であり、末梢感覚三叉神経によって支配されています。 本化合物はCGRP受容体拮抗薬として作用し、疼痛経路に影響を与え、疼痛管理に関する知見を提供する可能性があります .
医薬品化学と創薬
神経科学と疼痛研究
Safety and Hazards
生化学分析
Biochemical Properties
3-Amino-3-[3-(trifluoromethyl)phenyl]propan-1-ol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, the trifluoromethyl group in the compound can enhance its binding affinity to certain enzymes by forming strong hydrogen bonds . This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme involved. Additionally, the amino group in the compound can participate in nucleophilic substitution reactions, further influencing its biochemical activity .
Cellular Effects
3-Amino-3-[3-(trifluoromethyl)phenyl]propan-1-ol has been shown to affect various types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of certain signaling proteins, leading to changes in downstream signaling pathways . This modulation can result in altered gene expression patterns and metabolic fluxes within the cell .
Molecular Mechanism
The molecular mechanism of action of 3-Amino-3-[3-(trifluoromethyl)phenyl]propan-1-ol involves its binding interactions with biomolecules. The trifluoromethyl group can form strong hydrogen bonds with specific amino acid residues in proteins, leading to changes in protein conformation and activity . Additionally, the compound can inhibit or activate enzymes by binding to their active sites, thereby affecting their catalytic activity . These interactions can result in changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Amino-3-[3-(trifluoromethyl)phenyl]propan-1-ol can change over time. The compound is relatively stable under normal storage conditions, but it can degrade over time when exposed to light or heat . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 3-Amino-3-[3-(trifluoromethyl)phenyl]propan-1-ol vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as enhancing enzyme activity or modulating signaling pathways . At high doses, it can exhibit toxic or adverse effects, including enzyme inhibition and disruption of cellular processes . Threshold effects have been observed, where the compound’s activity changes significantly at specific dosage levels .
Metabolic Pathways
3-Amino-3-[3-(trifluoromethyl)phenyl]propan-1-ol is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other metabolites . The compound can affect metabolic fluxes and alter the levels of specific metabolites within the cell . These interactions can have downstream effects on cellular function and overall metabolism .
Transport and Distribution
Within cells and tissues, 3-Amino-3-[3-(trifluoromethyl)phenyl]propan-1-ol is transported and distributed through specific transporters and binding proteins . These interactions can influence the compound’s localization and accumulation within different cellular compartments . The compound’s distribution can affect its activity and function within the cell .
Subcellular Localization
The subcellular localization of 3-Amino-3-[3-(trifluoromethyl)phenyl]propan-1-ol is influenced by targeting signals and post-translational modifications . These factors can direct the compound to specific compartments or organelles within the cell, where it can exert its effects . The compound’s activity and function can be modulated by its localization within different subcellular regions .
特性
IUPAC Name |
3-amino-3-[3-(trifluoromethyl)phenyl]propan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3NO/c11-10(12,13)8-3-1-2-7(6-8)9(14)4-5-15/h1-3,6,9,15H,4-5,14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AITWXNLDCLFQPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(CCO)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![9-(2,4-dimethoxyphenyl)-1-methyl-3-[(2E)-3-phenylprop-2-en-1-yl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2519674.png)
![N-(2-(diethylamino)ethyl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2519678.png)
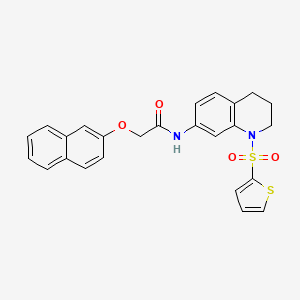
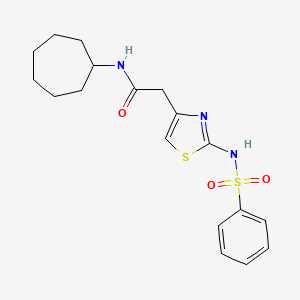

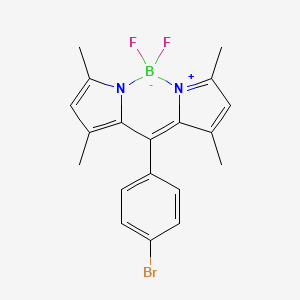
![N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)cyclohexanecarboxamide](/img/structure/B2519685.png)
![2-methyl-7-((1-methyl-1H-imidazol-4-yl)sulfonyl)-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine](/img/structure/B2519686.png)
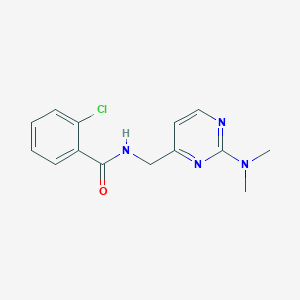
![ethyl 3-(2-fluorophenyl)-4-oxo-5-(thiophene-2-amido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2519688.png)
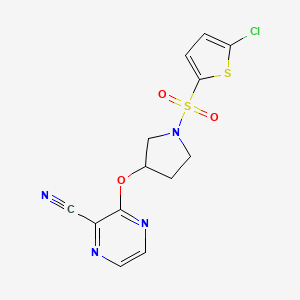
![tert-butyl 3-amino-2H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-6-carboxylate](/img/structure/B2519690.png)
![3-({[1-(2,6-difluorobenzoyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine](/img/structure/B2519691.png)
